N-Phenyloleamide hydrochloride

Monoamine oxidase inhibition Enzymology Neurochemistry

Researchers requiring a potent and selective MAO-A inhibitor with verified purity must qualify N-Phenyloleamide hydrochloride specifically. Generic substitution with the free base or other fatty acid amides is scientifically invalid due to distinct solubility, target engagement, and impurity profiles. - Aqueous solubility ≥25 mg/mL enables assay preparation without interfering organic co-solvents. - Exhibits nanomolar MAO-A inhibition (IC₅₀ 50 nM) with 24-fold selectivity over MAO-B. - Each lot is analytically verified to contain ≤0.5% N-cyclohexylamide impurities, a persistent byproduct in standard carbodiimide synthesis.

Molecular Formula C24H40ClNO
Molecular Weight 394.0 g/mol
CAS No. 97259-88-6
Cat. No. B12672700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyloleamide hydrochloride
CAS97259-88-6
Molecular FormulaC24H40ClNO
Molecular Weight394.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1.Cl
InChIInChI=1S/C24H39NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23;/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26);1H/b10-9-;
InChIKeySENIITWZZPANOQ-KVVVOXFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyloleamide Hydrochloride: Properties and Procurement


N-Phenyloleamide hydrochloride (CAS 97259-88-6), also known as (Z)-N-phenyloctadec-9-enamide hydrochloride, is a fatty acid amide derivative with the molecular formula C₂₄H₄₀ClNO and a molecular weight of 394.0 g/mol [1]. This compound consists of an oleoyl chain (C18:1, cis-9) linked to an aniline moiety via an amide bond, and is supplied as a hydrochloride salt. The free base form, N-phenyloleamide (oleyl anilide, CAS 5429-85-6), has been extensively studied in the context of Spanish Toxic Oil Syndrome (TOS) due to its presence as a marker compound in adulterated rapeseed oil denatured with aniline . The hydrochloride salt form offers distinct physicochemical properties that differentiate it from the free base and other fatty acid amides, including altered solubility and handling characteristics relevant to both research applications and procurement decisions .

Hydrochloride salt enables aqueous buffer-compatible workflows without organic co-solvents
Documented MAO-A inhibitor profile for amine oxidase pathway studies
Distinct from free base oleyl anilide, which primarily engages ACAT

N-Phenyloleamide Hydrochloride: Substitution Limitations


Generic substitution of N-Phenyloleamide hydrochloride with other fatty acid amides or the free base form is scientifically unsound due to three verifiable points of differentiation. First, the hydrochloride salt exhibits distinct solubility and handling properties compared to the free base (oleyl anilide), with implications for formulation and experimental reproducibility . Second, the compound possesses measurable monoamine oxidase A (MAO-A) inhibitory activity at nanomolar concentrations, with selectivity over MAO-B, a pharmacological profile not shared by structurally related fatty acid amides such as oleamide itself [1]. Third, synthetic routes to high-purity N-phenyloleamide are prone to the formation of persistent N-cyclohexylamide impurities (5–25%) when carbodiimide coupling methods are employed, requiring rigorous analytical verification that generic suppliers may not provide . These differences necessitate product-specific qualification rather than class-based interchangeability.

Property
This Product (Hydrochloride)
Generic Substitute (Free base/other)
Salt form & solubility
Hydrochloride; aqueous solubility supports buffer preparation
Free base; practically water-insoluble, requires organic solvent
Primary molecular target
MAO-A inhibition with selectivity over MAO-B
ACAT inhibition or FAAH substrate; MAO-A activity not characterized
Synthetic impurity risk
Route-dependent; requires GC-MS/NMR verification
May contain undetected cyclohexylamide impurities from carbodiimide methods

N-Phenyloleamide Hydrochloride: Differentiation Evidence


MAO-A Inhibition Selectivity Over MAO-B

N-Phenyloleamide hydrochloride demonstrates measurable inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 50 nM, while exhibiting substantially weaker inhibition of MAO-B with an IC₅₀ of 1,200 nM (1.2 µM), yielding a 24-fold selectivity window for MAO-A over MAO-B [1]. In rat brain homogenates, MAO-A inhibition is even more pronounced with an IC₅₀ of 2 nM [1]. This contrasts with the endogenous fatty acid amide oleamide (cis-9-octadecenamide), which serves as an FAAH substrate rather than a direct MAO inhibitor, and with oleyl anilide (the free base form), which is primarily characterized as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor with an IC₅₀ of 26 µM — approximately 520-fold weaker than the MAO-A inhibitory activity observed for the hydrochloride salt in the human recombinant assay .

MAO-A vs MAO-B
Cross-study comparable
MAO-A IC50 50 nM (human); MAO-B IC50 1.2 µM; 24-fold selectivity
Supports MAO-A pathway inhibition studies
Requires target-engagement confirmation in assay context
Monoamine oxidase inhibition Enzymology Neurochemistry

Aqueous Solubility vs. Free Base

N-Phenyloleamide hydrochloride (C₂₄H₄₀ClNO) incorporates a protonated amide nitrogen paired with a chloride counterion, conferring increased polarity relative to the neutral free base oleyl anilide (C₂₄H₃₉NO, molecular weight 357.6 g/mol). Vendor technical data indicate that the hydrochloride salt achieves aqueous solubility of at least 25 mg/mL (approximately 63 mM), whereas the free base form is practically insoluble in water due to its highly lipophilic oleoyl chain and uncharged amide functionality [1]. This solubility differential is structurally attributable to the ionic nature of the hydrochloride salt enabling favorable interactions with polar solvent systems that the neutral free base cannot achieve.

Aqueous Solubility
Class-level inference
Hydrochloride: ≥25 mg/mL; Free base: practically insoluble
Enables buffer-compatible sample preparation
Verify lot solubility; class-level data
Formulation chemistry Solubility Sample preparation

Impurity Mitigation During Synthesis

The synthesis of N-phenyloleamide (NPOA) via carbodiimide-mediated coupling of oleic acid with aniline is documented to generate persistent N-cyclohexylamide impurities at levels of 5–25% that co-elute with the desired product during standard chromatographic purification . These impurities, derived from the dicyclohexylcarbodiimide (DCC) dehydrating agent, evade detection by thin-layer chromatography (TLC) and HPLC under routine conditions, requiring gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis for unequivocal identification . In contrast, alternative synthetic approaches employing mixed anhydride methodology with ethyl chloroformate and acetonitrile as solvent produce high-purity N-phenyloleamide in good yields while avoiding cyclohexylamide byproduct formation entirely [1].

Impurity Profile
Supporting evidence
DCC route: 5–25% N-cyclohexylamide; Mixed anhydride: impurity-free
Route-dependent impurity verification needed
Requires GC-MS and NMR confirmation
Synthetic chemistry Quality control Analytical characterization

Physical Property Differentiation

N-Phenyloleamide hydrochloride exhibits a boiling point of 514.2°C at 760 mmHg and a flash point of 318.9°C, reflecting the thermal stability conferred by the ionic hydrochloride salt structure [1]. Computed molecular descriptors indicate 16 rotatable bonds, a topological polar surface area (tPSA) of 29.1 Ų, and a complexity score of 344, consistent with the flexible oleoyl chain and the conformational freedom of the N-phenylamide moiety [2]. The exact monoisotopic mass is 393.2798426 g/mol [2]. These values differ from the free base form (oleyl anilide, molecular weight 357.6 g/mol) by the addition of HCl (36.46 g/mol), which modifies retention behavior in chromatographic systems and influences thermal stability profiles.

Physical Properties
Supporting evidence
BP: 514.2°C; Flash: 318.9°C; tPSA: 29.1 Ų; Rot. bonds: 16
Supports analytical method development
Computed descriptors; confirm experimentally
Physicochemical characterization Handling and storage Analytical method development

Target Divergence: MAO-A vs. ACAT

The free base analog oleyl anilide (CAS 5429-85-6) is characterized as a weak inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC₅₀ of 26 µM, and is associated with toxic oil syndrome pathology . In contrast, the hydrochloride salt form (CAS 97259-88-6) has documented inhibitory activity against monoamine oxidase A (MAO-A) with IC₅₀ values of 50 nM (human recombinant) and 2 nM (rat brain) [1]. This represents a target engagement divergence of approximately three orders of magnitude (nanomolar MAO-A inhibition vs. micromolar ACAT inhibition) and a complete shift in the primary molecular target from a lipid metabolic enzyme to a neurotransmitter-catabolizing amine oxidase. The structural basis for this divergence likely involves protonation state differences at the amide nitrogen influencing binding pocket complementarity.

Target Engagement
Cross-study comparable
Hydrochloride: MAO-A IC50 50 nM; Free base: ACAT IC50 26 µM (520-fold shift)
Salt form defines primary target class
Cross-study data; confirm in own assay
Pharmacological profiling Target selectivity Structure-activity relationship

N-Phenyloleamide Hydrochloride: Research Applications


MAO-A Selective Inhibition in Neurochemistry

Researchers investigating monoamine oxidase A (MAO-A) pharmacology can utilize N-Phenyloleamide hydrochloride as a tool compound with nanomolar inhibitory potency (IC₅₀ = 50 nM human recombinant, 2 nM rat brain) and 24-fold selectivity over MAO-B (IC₅₀ = 1.2 µM) . The aqueous solubility (≥ 25 mg/mL) of the hydrochloride salt facilitates direct preparation of assay buffers without organic co-solvents that might interfere with enzymatic activity measurements. This application scenario is specifically supported by quantitative binding data from MAO-A inhibition assays using 5-hydroxytryptamine substrate and is distinct from applications involving the free base form, which lacks documented MAO-A activity [3].

TOS Analytical Reference Standard

N-Phenyloleamide (and its hydrochloride salt) serves as an authenticated analytical reference standard for detecting fatty acid anilide markers in adulterated oil samples associated with Toxic Oil Syndrome [3]. Radiolabeled isotopologues, including N-phenyl[9,10(n)-³H]oleamide and N-[ring-G-¹³C₆]phenyloleamide, have been synthesized and validated as internal standards for quantitative TOS studies using acetonitrile-based mixed anhydride methodology that avoids cyclohexylamide impurities [3]. Procurement of high-purity hydrochloride salt with documented absence of N-cyclohexylamide contaminants (≤ 0.5%) is essential for accurate quantification in forensic and epidemiological investigations .

SAR Studies of Fatty Acid Amides

Investigators conducting SAR studies on fatty acid amides can use N-Phenyloleamide hydrochloride to probe the influence of protonation state and counterion presence on target engagement. The hydrochloride salt (MAO-A IC₅₀ = 50 nM) exhibits approximately 520-fold greater potency against MAO-A compared to the free base oleyl anilide's ACAT inhibition (IC₅₀ = 26 µM), demonstrating that salt form selection fundamentally alters the primary molecular target [3]. The defined molecular descriptors (16 rotatable bonds, tPSA 29.1 Ų, exact mass 393.2798 g/mol) provide additional SAR parameters for computational modeling and pharmacophore refinement [4].

Synthetic Method Development and Impurity Profiling

The documented formation of N-cyclohexylamide impurities (5–25%) during DCC-mediated synthesis of N-phenyloleamide provides a validated model system for developing and validating analytical methods to detect and quantify persistent, co-eluting byproducts . Researchers can employ N-Phenyloleamide hydrochloride with certificate of analysis confirming the absence of cyclohexylamide impurities (verified by GC-MS and NMR) as a positive control for method development and as a benchmark for evaluating alternative synthetic routes [3]. This application is directly supported by the comprehensive analytical characterization framework established for TOS-related fatty acid anilides .

Application
Selection Property
Validation Focus
MAO-A pathway inhibition research
Aqueous solubility of hydrochloride salt
MAO-A selectivity over MAO-B and target engagement assay
TOS analytical reference standard
Authenticated standard with verified impurity profile
TOS marker verification by analytical methods; impurity absence confirmed by GC-MS/NMR
SAR studies of fatty acid amide salt forms
Defined protonation state and counterion identity
Target engagement comparison (MAO-A vs ACAT) and computational descriptor validation
Synthetic route validation and impurity detection
Validated synthesis route free of persistent byproducts
Detection and quantification of co-eluting impurities by GC-MS/NMR
Quote Request

Request a Quote for N-Phenyloleamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.